molecular formula C12H17Cl2FN2O B6608404 4-fluoro-2-[(piperazin-1-yl)methyl]benzaldehyde dihydrochloride CAS No. 2839156-51-1

4-fluoro-2-[(piperazin-1-yl)methyl]benzaldehyde dihydrochloride

Cat. No.: B6608404
CAS No.: 2839156-51-1
M. Wt: 295.18 g/mol
InChI Key: VDGFBCSKWPNPPP-UHFFFAOYSA-N
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Description

4-Fluoro-2-[(piperazin-1-yl)methyl]benzaldehyde dihydrochloride is a synthetic organic compound featuring a benzaldehyde core substituted with a fluorine atom at the 4-position and a piperazine-linked methyl group at the 2-position. The dihydrochloride salt enhances its stability and solubility for pharmaceutical applications.

This compound is likely utilized as a building block in drug discovery, particularly for central nervous system (CNS) or antihistamine agents, given the prevalence of piperazine in such therapeutics (e.g., cetirizine in ). Its fluorine substituent may improve metabolic stability and bioavailability, a common strategy in medicinal chemistry .

Properties

IUPAC Name

4-fluoro-2-(piperazin-1-ylmethyl)benzaldehyde;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O.2ClH/c13-12-2-1-10(9-16)11(7-12)8-15-5-3-14-4-6-15;;/h1-2,7,9,14H,3-6,8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDGFBCSKWPNPPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=C(C=CC(=C2)F)C=O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2FN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-2-[(piperazin-1-yl)methyl]benzaldehyde dihydrochloride typically involves multiple steps. One common method starts with the reaction of 4-fluorobenzaldehyde with piperazine in the presence of a suitable catalyst, such as a Lewis acid, under controlled temperature and pressure conditions. The reaction mixture is then subjected to further purification steps to isolate the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process is optimized to maximize yield and minimize by-products. Continuous monitoring and quality control are essential to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-[(piperazin-1-yl)methyl]benzaldehyde dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the aldehyde group to a carboxylic acid.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the aldehyde group to an alcohol.

  • Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace the hydrogen atoms.

Major Products Formed:

  • Oxidation: 4-Fluoro-2-[(piperazin-1-yl)methyl]benzoic acid

  • Reduction: 4-Fluoro-2-[(piperazin-1-yl)methyl]benzyl alcohol

  • Substitution: Various substituted piperazine derivatives

Scientific Research Applications

Pharmacological Studies

4-Fluoro-2-[(piperazin-1-yl)methyl]benzaldehyde dihydrochloride has been investigated for its potential therapeutic effects. Its structure suggests that it may interact with various biological targets, including receptors involved in neurological and psychiatric disorders.

Case Study: Antidepressant Activity

In a study focusing on the development of new antidepressants, derivatives of piperazine have demonstrated significant effects on serotonin receptors. The introduction of the fluoro group may enhance the binding affinity and selectivity of the compound towards specific receptors, potentially leading to improved therapeutic profiles in treating depression and anxiety disorders .

Synthesis of Novel Compounds

The compound serves as an intermediate in the synthesis of more complex molecules. Its functional groups allow for various modifications, leading to the development of new derivatives with enhanced biological activities.

CompoundModificationPotential Activity
AMethylationIncreased lipophilicity
BHydroxylationImproved solubility
CAlkylationEnhanced receptor affinity

Antimicrobial Research

Recent studies have explored the antimicrobial properties of piperazine derivatives, including this compound. Research indicates that certain modifications can lead to increased efficacy against bacterial strains resistant to conventional antibiotics .

Cancer Research

The compound's ability to inhibit specific cancer cell lines has been documented. It has shown promise as a lead compound in developing anticancer agents targeting pathways involved in cell proliferation and apoptosis.

Case Study: Inhibition of Tumor Growth

A study reported that derivatives of piperazine exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The presence of the fluoro group was hypothesized to enhance the compound's potency by increasing its interaction with cellular targets involved in tumor growth regulation .

Mechanism of Action

The mechanism by which 4-fluoro-2-[(piperazin-1-yl)methyl]benzaldehyde dihydrochloride exerts its effects depends on its molecular targets and pathways. The compound may interact with specific receptors or enzymes, leading to biological responses. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-fluoro-2-[(piperazin-1-yl)methyl]benzaldehyde dihydrochloride with structurally or functionally related piperazine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features Applications/Findings
This compound C₁₂H₁₆Cl₂FN₂O* ~307.2 (estimated) Not explicitly provided Fluorinated benzaldehyde core, piperazine-methyl group, dihydrochloride salt Likely intermediate for CNS/antihistamine drug synthesis; enhanced solubility via salt form
Cetirizine dihydrochloride () C₂₁H₂₅Cl₂N₂O₃ 461.34 83881-52-1 Diphenylmethyl-piperazine, ethoxyacetic acid chain Second-generation antihistamine; treats allergic rhinitis and urticaria
2-{4-[(4-Bromo-2-fluorophenyl)methyl]piperazin-1-yl}acetic acid dihydrochloride () C₁₃H₁₈BrCl₂FN₂O₂ 415.06 1258640-20-8 Bromo-fluorophenyl substituent, acetic acid side chain Potential anticancer or antimicrobial agent; halogenation enhances target binding
Pioglitazone hydrochloride () C₁₉H₂₁ClN₂O₃S 392.90 112529-15-4 Thiazolidinedione core, ethoxybenzyl-piperazine Antidiabetic (PPAR-γ agonist); improves insulin sensitivity
4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate () C₂₂H₂₁F₄N₂O₅ 484.41 Not provided Fluorobenzoyl group, ketone-linked hydroxyphenyl Research compound; fluorinated aromatic groups optimize pharmacokinetics

Notes: *Molecular formula and weight for the target compound are inferred from structural analysis.

Key Structural and Functional Differences

Substituent Effects: The target compound’s aldehyde group distinguishes it from cetirizine (carboxylic acid) and pioglitazone (thiazolidinedione), limiting its direct therapeutic use but favoring its role as a synthetic intermediate. Halogenation: Bromine in ’s compound and fluorine in the target compound enhance lipophilicity and resistance to oxidative metabolism compared to non-halogenated analogs .

Salt Forms :

  • Dihydrochloride salts (target compound, cetirizine) improve water solubility for oral administration, whereas trifluoroacetate salts () are more common in research settings due to ease of purification .

Biological Activity :

  • Cetirizine’s diphenylmethyl group enables histamine H₁ receptor antagonism, while the target compound’s simpler structure lacks this specificity .
  • Pioglitazone’s thiazolidinedione core activates PPAR-γ, a mechanism absent in aldehyde-containing derivatives .

Research Findings and Implications

  • Pharmacokinetics : Fluorinated piperazine derivatives (e.g., target compound, –9) exhibit prolonged half-lives due to reduced CYP450-mediated metabolism .
  • Synthetic Utility : The aldehyde group in the target compound allows for Schiff base formation or reductive amination, enabling diversification into libraries of bioactive molecules .

Biological Activity

4-Fluoro-2-[(piperazin-1-yl)methyl]benzaldehyde dihydrochloride is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

C9H11Cl2FN2O\text{C}_9\text{H}_{11}\text{Cl}_2\text{F}\text{N}_2\text{O}

This compound consists of a piperazine ring attached to a benzaldehyde moiety, which is substituted with a fluorine atom. The dihydrochloride form indicates the presence of two hydrochloric acid molecules associated with the compound.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit inhibitory effects on enzymes such as tyrosinase, which is critical in melanin production and has implications in hyperpigmentation disorders.

Enzyme Inhibition

Recent studies have highlighted that derivatives of piperazine, particularly those containing a fluorobenzyl group, can act as competitive inhibitors of tyrosinase. For instance, a closely related compound, 4-(4-fluorobenzyl)piperazin-1-ylmethanone, demonstrated an IC50 value of 0.18 μM against Agaricus bisporus tyrosinase (AbTYR), indicating potent inhibitory activity compared to the standard kojic acid (IC50 = 17.76 μM) .

Biological Activity Summary Table

Activity Target IC50 Value Reference
Tyrosinase InhibitionAgaricus bisporus TYR0.18 μM
Antimelanogenic EffectB16F10 CellsNot specified
Cytotoxicity AssessmentVarious Cell LinesNon-cytotoxic

Case Studies and Research Findings

  • Tyrosinase Inhibition Studies : A study focused on synthesizing and evaluating piperazine derivatives reported that compounds featuring the 4-fluorobenzylpiperazine moiety exhibited significant inhibition against tyrosinase. The study utilized kinetic assays to determine the mode of inhibition and found that these compounds could effectively reduce enzyme activity without inducing cytotoxic effects on human cell lines .
  • Antimelanogenic Effects : Another research effort demonstrated the antimelanogenic properties of these compounds in vitro using B16F10 melanoma cells. The results indicated that certain derivatives not only inhibited melanin synthesis but also did so without causing cell death, suggesting their potential as therapeutic agents for treating hyperpigmentation disorders .
  • Binding Affinity Studies : Molecular docking studies have elucidated the binding interactions between these compounds and tyrosinase. These studies suggest that the fluorine atom plays a crucial role in enhancing binding affinity, thereby improving inhibitory potency .

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